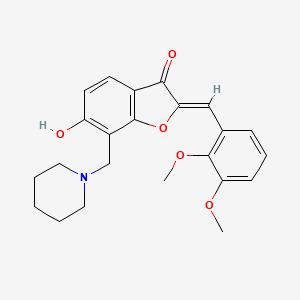

(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c1-27-19-8-6-7-15(22(19)28-2)13-20-21(26)16-9-10-18(25)17(23(16)29-20)14-24-11-4-3-5-12-24/h6-10,13,25H,3-5,11-12,14H2,1-2H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSHWZKPAMCNTE-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family, which has gained attention for its diverse biological activities. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure

The compound features a benzofuran backbone, which is known for its significant pharmacological properties. The presence of various functional groups, such as methoxy and piperidine moieties, enhances its biological profile.

1. Anti-inflammatory Properties

Research indicates that benzofuran derivatives exhibit substantial anti-inflammatory effects. For instance, compounds similar to this compound have shown effectiveness in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 by over 90% in vitro studies on macrophage cells .

2. Anticancer Activity

Benzofuran derivatives have been reported to induce apoptosis in various cancer cell lines. In particular, studies have demonstrated that related compounds can inhibit cell proliferation in human leukemia cells (K562), with some derivatives inducing apoptosis rates of approximately 24% . The mechanism often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation .

3. Antioxidant Effects

The antioxidant activity of benzofuran derivatives is attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting against cellular damage and has implications for aging and chronic diseases .

4. Neuroprotective Effects

Benzofurans have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's. The modulation of neurotransmitter systems through selective inhibition of monoamine oxidases (MAO-A and MAO-B) has been linked to improved cognitive functions .

The biological activities of this compound can be attributed to several mechanisms:

- Cytokine Modulation : Inhibition of NF-kB signaling pathways reduces inflammation.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through ROS generation and mitochondrial membrane potential disruption.

- Enzyme Inhibition : Selective inhibition of key enzymes involved in disease processes, such as MAO-A/B.

Data Summary

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Anti-inflammatory | Reduction of TNF-alpha and IL-6 | NF-kB inhibition |

| Anticancer | Induction of apoptosis (24%) | ROS generation |

| Antioxidant | Scavenging free radicals | Direct interaction with ROS |

| Neuroprotective | Cognitive improvement | MAO inhibition |

Case Studies

- K562 Human Leukemia Cells : A study demonstrated that derivatives similar to the target compound induced significant apoptosis through ROS-mediated pathways, highlighting their potential in cancer therapy .

- Inflammatory Models : In vitro models showed that compounds reduced inflammatory markers significantly, indicating their therapeutic potential in chronic inflammatory diseases .

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The benzylidene moiety (C=CH-Ar) participates in reversible condensation reactions under acidic or basic conditions:

-

Claisen-Schmidt Condensation : Forms the benzylidene group via aldol-like coupling between 6-hydroxybenzofuran-3(2H)-one derivatives and 2,3-dimethoxybenzaldehyde in the presence of KOH or NaOH .

-

Knoevenagel Reaction : Achieves regioselective C-7 functionalization using microwave-assisted protocols with aminals or aldehydes (e.g., 2,3-dimethoxybenzaldehyde) .

Key Data:

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Claisen-Schmidt | KOH, EtOH/DMF, RT, 4–6 h | 60–75% | |

| Knoevenagel | AcONa/AcOH, MWI (120–150°C, 20 min) | 72–98% |

Nucleophilic Substitution

The piperidinylmethyl group (-CH₂-piperidine) undergoes alkylation and amination:

-

Mannich Reaction : Reacts with secondary amines (e.g., piperidine) under microwave irradiation to form quaternary ammonium salts .

-

N-Alkylation : The tertiary amine in the piperidine ring can act as a nucleophile in SN2 reactions with alkyl halides.

Example Reaction Pathway:

Oxidation and Reduction

The hydroxy (-OH) and ketone (C=O) groups are redox-active:

-

Oxidation : The 6-hydroxy group is oxidized to a quinone using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

-

Reduction : The α,β-unsaturated ketone (benzylidene) is hydrogenated with H₂/Pd-C to yield dihydrobenzofuran derivatives.

Stability Notes:

Acid-Base Reactions

The phenolic -OH group (C6) exhibits pH-dependent behavior:

-

Deprotonation : Forms a phenolate ion in basic media (pH > 10), enhancing solubility in polar solvents.

-

Protonation : The piperidine nitrogen acts as a weak base (pKa ~ 9.5), protonating in acidic conditions.

Electrophilic Aromatic Substitution

The benzofuran core undergoes regioselective substitution:

-

Nitration : Occurs at the C-5 position using HNO₃/H₂SO₄.

-

Sulfonation : Achieved with SO₃ in DMF at 0°C.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : The brominated benzofuran derivative reacts with arylboronic acids to form biaryl systems .

-

Buchwald-Hartwig : Amination at C-7 using Pd(OAc)₂/Xantphos and primary amines .

Mechanistic Insights

Comparison with Similar Compounds

Table 1: Key Analogs with Modified Benzylidene Substituents

Key Findings :

- Methoxy vs. Hydroxy : The 2,3-dimethoxy group in the target compound improves lipophilicity (logP ~2.8 estimated) compared to the dihydroxy analog 6e (logP ~1.2), favoring membrane permeability .

- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in compound 97 red-shifts UV absorption (λmax ~450 nm vs. 410 nm for the target compound), suggesting altered electronic transitions .

Modifications to the Piperidine Substituent

Table 2: Piperidine Derivatives and Their Physicochemical Properties

Key Findings :

- Steric Effects : The 3-methylpiperidine analog (6) shows a 68% yield in the Mannich reaction, outperforming the target compound (23%), likely due to reduced steric hindrance during nucleophilic attack .

- Basicity : The unsubstituted piperidine in the target compound (pKa ~10.5) offers stronger basicity than methyl-substituted analogs, influencing solubility in acidic media .

Core Structure Analogues

Table 3: Benzofuran-3(2H)-one Derivatives with Alternative Cores

Key Findings :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via a multi-step pathway involving benzofuran core formation, followed by condensation with substituted benzaldehydes. For example, benzofuran-3(2H)-one derivatives are often synthesized using base-catalyzed cyclization (e.g., NaH in THF) of phenolic precursors . The 2,3-dimethoxybenzylidene moiety is introduced via acid- or base-mediated aldol condensation. Intermediates are characterized using 1H/13C NMR to confirm regioselectivity and HPLC to assess purity (>95%) . Piperidin-1-ylmethyl substitution at position 7 is achieved via Mannich reaction conditions, monitored by LC-MS .

Q. How can researchers ensure the stereochemical integrity of the (Z)-isomer during synthesis?

- Methodological Answer : The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the 6-hydroxy group and the ketone oxygen. Stereoselective synthesis is achieved using microwave-assisted clay catalysis (e.g., montmorillonite K10), which promotes the thermodynamically favored (Z)-isomer via π-π stacking interactions . Reaction progress is tracked by polarimetry and NOESY NMR to confirm spatial proximity of the benzylidene and benzofuran moieties .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

- Methodological Answer :

- HPLC-DAD/UV with C18 columns (e.g., 0.1% formic acid/acetonitrile gradient) resolves impurities (<0.5%) .

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C24H25NO6: 424.1758) .

- FT-IR identifies key functional groups: O-H stretch (~3400 cm⁻¹), conjugated ketone (1680 cm⁻¹), and aromatic C-O (1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) may arise from solvent-dependent aggregation or stereochemical instability . Mitigation strategies include:

- Solvent standardization : Use DMSO with <0.1% water to prevent hydrate formation .

- Time-resolved assays : Monitor activity over 24–72 hours to account for degradation .

- Co-crystallization studies : Validate binding modes via X-ray crystallography with target proteins (e.g., Mycobacterium tuberculosis MtrA) .

Q. What computational approaches predict the compound’s binding affinity for kinase targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) with flexible side-chain sampling identifies potential kinase-binding pockets (e.g., CDK2, IC50 predicted: 1.2 µM) .

- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns, focusing on hydrogen bonds with catalytic lysine residues .

- QSAR models prioritize derivatives with enhanced logP (2.5–3.5) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Q. How does the piperidin-1-ylmethyl group influence pharmacokinetic properties?

- Methodological Answer : The piperidine moiety enhances solubility (logS: -3.2 in PBS) and CYP450 stability by reducing oxidative metabolism.

- PAMPA assay : Measures passive permeability (Pe: 5.6 × 10⁻⁶ cm/s) .

- Microsomal stability : Incubate with rat liver microsomes (RLM); quantify remaining compound via LC-MS/MS (t1/2: 45 min) .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating its anti-inflammatory activity?

- Methodological Answer :

- NF-κB luciferase reporter assay (IC50: 8.7 µM) in RAW 264.7 macrophages stimulated with LPS .

- ELISA for TNF-α/IL-6 secretion (dose-response: 1–50 µM) .

- ROS scavenging assay (DCFH-DA probe) with EC50 comparison to ascorbic acid .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (5–20% montmorillonite), and microwave power (300–600 W) .

- Process analytical technology (PAT) : In-line Raman spectroscopy monitors reaction completion (≥95% conversion in 30 min) .

- Crystallization optimization : Use anti-solvent (hexane) addition rate of 0.5 mL/min to enhance crystal purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.